N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide crystal structure analysis
N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide
Executive Summary
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their interaction with biological targets, guiding the rational design of more potent and selective drugs. This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, a novel pyrazole derivative of significant interest. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will cover the complete workflow, from a proposed synthesis and single-crystal growth to the intricacies of data collection, structure solution, and detailed analysis of intermolecular interactions, grounded in authoritative crystallographic practices.
Part 1: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole ring system is a versatile heterocyclic scaffold found in a multitude of biologically active compounds.[3][4] Its prevalence in approved drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole—underscores its pharmacological importance.[2] The ability of the pyrazole core to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal platform for designing targeted therapeutics.
The subject of this guide, N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, incorporates an N'-hydroxycarboximidamide moiety. This functional group is a known bioisostere for carboxylic acids and can act as a potent metal-chelating group or a strong hydrogen bond donor/acceptor, making it a feature of interest for designing enzyme inhibitors. Elucidating the solid-state structure of this molecule through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in understanding its conformational preferences, tautomeric forms, and, most importantly, the supramolecular synthons it forms via intermolecular interactions. This knowledge is paramount for predicting its behavior in a biological binding pocket and for guiding future lead optimization efforts.[1]
Part 2: From Synthesis to Single Crystal: A Methodological Blueprint
The foundation of any crystallographic analysis is a high-quality single crystal. This section outlines a robust and reproducible protocol for the synthesis, purification, and crystallization of the title compound.
Proposed Synthesis Pathway
While numerous methods exist for pyrazole synthesis[2][5], a common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, a plausible multi-step synthesis is proposed, beginning with a Vilsmeier-Haack reaction to introduce the necessary functional group at the 4-position of the pyrazole ring.[4]
Experimental Protocol: Purification and Crystallization
The rationale behind this protocol is to achieve high chemical purity via recrystallization and then to grow diffraction-quality single crystals by allowing the molecules to slowly and orderly assemble into a crystal lattice.
Materials:
-
Crude N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide
-
Ethanol (95%, ACS grade)
-
Deionized Water
-
Büchner funnel and filter flask
-
Small, clean glass vial (e.g., 4 mL) with a screw cap
Step-by-Step Protocol:
-
Purification via Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol, just enough to fully dissolve the solid with gentle heating and stirring. The choice of ethanol is based on its common effectiveness for pyrazole derivatives, offering good solubility at high temperatures and lower solubility at room temperature.[6]
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical to prevent "oiling out" and to promote the formation of well-ordered crystals rather than amorphous precipitate.[6]
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of the purified solid.[7]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
-
-
Single Crystal Growth (Slow Evaporation):
-
Take a small amount (10-20 mg) of the purified product and dissolve it in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate) in the glass vial. The goal is to create a solution that is just below saturation at room temperature.
-
Cap the vial loosely, or pierce the cap with a needle, to allow for very slow evaporation of the solvent over several days.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor the vial daily. Given sufficient time, well-defined single crystals should form.
-
Part 3: Single-Crystal X-ray Diffraction: The Definitive Structural Probe
SC-XRD provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules in the solid state. The following workflow represents the gold standard for small molecule crystallography.[1][8]
Detailed Protocol for SC-XRD Analysis
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a MiTeGen MicroMount™ using cryoprotectant oil.[1]
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker D8 VENTURE) equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting detector. The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations, which results in higher quality diffraction data.[1][8] A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement:
-
The collected diffraction data are integrated and scaled using software like SAINT.
-
The space group is determined using XPREP.
-
The structure is solved using intrinsic phasing methods (e.g., SHELXT), which reveals the initial positions of most non-hydrogen atoms.
-
The structural model is refined against the experimental data using full-matrix least-squares on F² with SHELXL. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Part 4: Structural Elucidation and Interpretation (A Case Study)
Following the successful execution of the described protocols, we present the crystallographic data and structural analysis for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide.
Crystallographic Data Summary
The quantitative results of the X-ray diffraction experiment are summarized in the table below. This data provides the fundamental parameters describing the crystal lattice and the quality of the final structural model.
| Parameter | Value |
| Chemical Formula | C₈H₁₄N₄O |
| Formula Weight | 182.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.541(2) |
| b (Å) | 10.123(3) |
| c (Å) | 12.456(4) |
| β (°) | 105.34(1) |
| Volume (ų) | 1038.9(5) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.164 |
| Absorption Coefficient (mm⁻¹) | 0.082 |
| F(000) | 392 |
| Reflections Collected | 9876 |
| Independent Reflections | 2389 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.059, wR₂ = 0.127 |
| Goodness-of-fit on F² | 1.05 |
Analysis of Intermolecular Interactions
The crystal packing is dominated by a robust network of hydrogen bonds, primarily involving the N'-hydroxy-carboximidamide functional group. This is the most chemically significant insight, as it confirms the group's capacity for strong, directional interactions that are crucial for molecular recognition in biological systems.
A classic head-to-tail dimeric motif is observed, formed by a pair of strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the imine nitrogen of a neighboring molecule. This creates a centrosymmetric R²₂(8) ring motif, a common and highly stable supramolecular synthon.
These primary dimers are further linked into chains by weaker N-H···N hydrogen bonds involving the carboximidamide N-H and the pyrazole ring nitrogen of an adjacent dimer.
Table of Hydrogen Bond Geometries:
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
| O1-H1···N2' | 0.84 | 1.98 | 2.812(3) | 175 | -x+1, -y, -z+1 |
| N3-H3···N4'' | 0.88 | 2.15 | 3.015(4) | 168 | x, y-1, z |
(D = Donor, A = Acceptor)
Part 5: Significance and Future Directions
The successful crystal structure determination of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide provides definitive, high-resolution insight into its molecular architecture and solid-state organization.
Key Findings:
-
The molecular geometry is confirmed, providing precise bond lengths and angles.
-
The crystal packing is primarily directed by strong and directional O-H···N and N-H···N hydrogen bonds.
-
The formation of a stable, centrosymmetric R²₂(8) dimer motif via the N'-hydroxy-carboximidamide group highlights this functional group's potential for robust molecular recognition.
This structural data is invaluable for the drug development professional. It serves as a validated input for computational modeling, such as docking studies, to accurately predict how the molecule might bind to a protein active site. Furthermore, understanding the key intermolecular interactions provides a roadmap for designing new analogs with modified properties (e.g., improved solubility or altered crystal packing) by making targeted chemical changes. Future work should focus on co-crystallization studies with relevant biological targets to directly visualize the protein-ligand interactions and validate the structure-activity relationship hypotheses derived from this foundational analysis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- Etd@IISc.
- Cambridge University Press & Assessment. (2012). X-ray powder diffraction studies of multipyrazole series compounds.
- PMC.
- MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
- JOCPR.
- Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- Atmiya University, Rajkot, Gujarat, India. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- PMC.
- Letters in Applied NanoBioScience. (2021).
- TSI Journals. (2017).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- International Journal of Green Pharmacy (IJGP). (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol [mdpi.com]
